molecular formula C8H8BrNO3 B15239060 3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid

3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid

Cat. No.: B15239060
M. Wt: 246.06 g/mol
InChI Key: YLPJQVVHZGCMMG-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid is an organic compound that features a brominated pyridine ring attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid typically involves the bromination of a pyridine derivative followed by the introduction of a hydroxypropanoic acid group. One common method involves the reaction of 5-bromopyridine with an appropriate hydroxypropanoic acid precursor under controlled conditions. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce dehalogenated compounds, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-Bromopyridin-2-yl)-2-hydroxypropanoic acid include other brominated pyridine derivatives and hydroxypropanoic acid analogs. Examples include 5-bromo-2-(3-chloropyridin-2-yl)-2H-pyrazole-3-carboxylic acid and 4-(5-bromopyridin-2-yl)amino-4-oxobutanoic acid .

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a brominated pyridine ring and a hydroxypropanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

3-(5-bromopyridin-2-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C8H8BrNO3/c9-5-1-2-6(10-4-5)3-7(11)8(12)13/h1-2,4,7,11H,3H2,(H,12,13)

InChI Key

YLPJQVVHZGCMMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CC(C(=O)O)O

Origin of Product

United States

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